molecular formula C14H21NO2 B14844118 2-(Cyclohexyloxy)-3-(dimethylamino)phenol

2-(Cyclohexyloxy)-3-(dimethylamino)phenol

Cat. No.: B14844118
M. Wt: 235.32 g/mol
InChI Key: IMDSLMMFNBBCLD-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-3-(dimethylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-nitrophenol with cyclohexanol in the presence of an acid catalyst to form 2-(Cyclohexyloxy)-3-nitrophenol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield 2-(Cyclohexyloxy)-3-aminophenol. Finally, the amino group is methylated using formaldehyde and formic acid to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Cyclohexyloxy)-3-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenol group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-(dimethylamino)phenol
  • 2-(Cyclohexyloxy)-3-(diethylamino)phenol
  • 2-(Cyclohexyloxy)-3-(methylamino)phenol

Uniqueness

2-(Cyclohexyloxy)-3-(dimethylamino)phenol is unique due to the specific positioning of the cyclohexyloxy and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-cyclohexyloxy-3-(dimethylamino)phenol

InChI

InChI=1S/C14H21NO2/c1-15(2)12-9-6-10-13(16)14(12)17-11-7-4-3-5-8-11/h6,9-11,16H,3-5,7-8H2,1-2H3

InChI Key

IMDSLMMFNBBCLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)OC2CCCCC2

Origin of Product

United States

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